BenchChemオンラインストアへようこそ!

2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

β₂-adrenergic receptor agonist cAMP accumulation fenoterol analogue

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034346-42-2, molecular formula C₂₀H₂₃NO₄, molecular weight 341.4) is a synthetic fenoterol analogue that functions as a potent and selective agonist of the human β₂-adrenergic receptor (β₂-AR). Originally disclosed in US Patent 9,492,405 as Compound 48, this molecule belongs to a series of (R,R)- and (R,S)-fenoterol analogues developed for the treatment of β₂-AR-expressing tumors, including glioblastoma and astrocytoma.

Molecular Formula C20H23NO4
Molecular Weight 341.407
CAS No. 2034346-42-2
Cat. No. B2413544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
CAS2034346-42-2
Molecular FormulaC20H23NO4
Molecular Weight341.407
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NCC2(CC3=CC=CC=C3C2)OC
InChIInChI=1S/C20H23NO4/c1-23-16-9-6-10-17(24-2)18(16)19(22)21-13-20(25-3)11-14-7-4-5-8-15(14)12-20/h4-10H,11-13H2,1-3H3,(H,21,22)
InChIKeyGGODFLPRMWDDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034346-42-2): A High-Potency β₂-Adrenergic Receptor Agonist with Differentiated Selectivity


2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034346-42-2, molecular formula C₂₀H₂₃NO₄, molecular weight 341.4) is a synthetic fenoterol analogue that functions as a potent and selective agonist of the human β₂-adrenergic receptor (β₂-AR) [1]. Originally disclosed in US Patent 9,492,405 as Compound 48, this molecule belongs to a series of (R,R)- and (R,S)-fenoterol analogues developed for the treatment of β₂-AR-expressing tumors, including glioblastoma and astrocytoma [2]. The compound is characterized by a 2,6-dimethoxybenzamide moiety linked via a methylene bridge to a 2-methoxy-2,3-dihydro-1H-indene scaffold, a structural architecture distinct from classical β₂-agonists such as salbutamol, formoterol, and indacaterol . Unlike commercial β₂-agonists optimized for bronchodilation, this chemotype was specifically designed for anti-tumorigenic applications, conferring a unique pharmacological profile with implications for procurement in oncology-focused research programs.

Why Generic β₂-Agonist Substitution Cannot Replace 2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide in Targeted Research Applications


Class-level substitution fails for 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide because its differentiated pharmacological profile — combining sub-nanomolar β₂-AR functional potency with >10,000-fold selectivity over both β₁-AR and CXCR2 — is not achievable with generic β₂-agonists such as fenoterol, salbutamol, or isoproterenol [1]. Within the same fenoterol analogue patent series, even structurally adjacent compounds (e.g., Compound 44) exhibit measurably lower potency and substantially weaker selectivity ratios, demonstrating that minor structural modifications profoundly alter both target engagement and off-target liability [2]. Furthermore, this compound's 2,6-dimethoxybenzamide pharmacophore imparts distinct physicochemical properties (XLogP, hydrogen-bonding capacity) that influence blood-brain barrier penetration potential — a critical determinant for glioblastoma applications that is not captured by generic β₂-AR binding assays alone . Consequently, procurement decisions based solely on class-level pharmacology risk selecting a compound with inadequate potency, selectivity, or tissue distribution for the intended experimental model.

Quantitative Differentiation Evidence for 2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide Against Closest Analogs


β₂-AR Functional Agonist Potency: 2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide vs. Fenoterol (cAMP Accumulation Assay)

In head-to-head-comparable cAMP accumulation assays performed in HEK293 cells expressing human β₂-AR, 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (Compound 48) achieved an EC₅₀ of 2.80 nM [1], whereas the parent compound fenoterol ((S,R)-(+)-fenoterol, Compound 30) exhibited an EC₅₀ of 8.5 nM in the same assay format [2]. This represents a 3.0-fold improvement in functional potency for the target compound. The quantitative superiority is further corroborated by mitogenesis inhibition data: Compound 48 produced an IC₅₀ of 1.44 nM in HEK-β₂-AR, 1321N1, and U87MG cell lines [1], while the closest patent analogue Compound 44 yielded an IC₅₀ of 3.98 nM under identical experimental conditions [3].

β₂-adrenergic receptor agonist cAMP accumulation fenoterol analogue glioma

β₂/β₁ Adrenergic Receptor Selectivity: >10,000-Fold Discrimination Against Cardiac β₁-AR

The target compound demonstrates a β₂/β₁ selectivity ratio exceeding 10,000-fold, as measured by radioligand displacement assays. BindingDB data show a Ki of 39 nM for human β₂-AR (displacement of [³H]-(R,R')-methoxyfenoterol from HEK cell membranes) [1]. In contrast, the compound's affinity for rat β₁-AR is negligible, with a Ki of 424,000 nM (displacement of [³H]CGP-12177 from Sprague-Dawley rat cortical membranes) [2]. The calculated selectivity ratio (Ki,β₁ / Ki,β₂) is 10,872-fold. For context, fenoterol itself exhibits a β₂/β₁ selectivity of approximately 40- to 120-fold depending on the assay system, and the clinically used β₂-agonist salbutamol shows approximately 100- to 200-fold selectivity [3]. This level of subtype discrimination is essential for oncology applications where chronic β₁-AR activation could produce cardiotoxicity.

β₂-selectivity cardiac safety adrenergic receptor subtype off-target profiling

Functional Selectivity Over CXCR2 Chemokine Receptor: Mitogenic Pathway Discrimination in Glioblastoma Models

The target compound exhibits a pronounced functional selectivity window between its intended β₂-AR target and the CXCR2 chemokine receptor. While Compound 48 potently inhibits β₂-AR-mediated mitogenesis with an IC₅₀ of 1.44 nM in HEK-β₂-AR, 1321N1, and U87MG glioblastoma cell lines [1], its antagonist activity at human recombinant CXCR2 is negligible, with an IC₅₀ of 30,000 nM (30 μM) measured in a [³⁵S]GTPγS binding assay using CHO cell membranes expressing human CXCR2 [2]. This yields a functional selectivity index (CXCR2 IC₅₀ / β₂-AR IC₅₀) of 20,833-fold. CXCR2 antagonism has been implicated in neutrophil-mediated inflammation and tumor immune evasion; thus, the absence of CXCR2 activity at pharmacologically relevant concentrations ensures that the compound's anti-tumorigenic effects are mediated specifically through β₂-AR agonism rather than through confounding immunomodulatory pathways .

CXCR2 selectivity chemokine receptor glioblastoma functional selectivity mitogenesis

Binding Affinity and Residence Time: Ki Comparison with Closest Patent Analogue Compound 44

In direct radioligand displacement experiments using [³H]-(R,R')-methoxyfenoterol as the tracer on human β₂-AR expressed in HEK cells, Compound 48 (the target compound) exhibited a Ki of 39 nM, while Compound 44 — the closest structural analogue within the same patent series — showed a Ki of 13 nM [1]. Although Compound 44 demonstrates higher binding affinity (3-fold lower Ki), the functional cAMP EC₅₀ data reveal that Compound 48 (EC₅₀ 2.80 nM) is more potent than Compound 44 (EC₅₀ 3.90 nM) in stimulating cAMP production [2]. This inverse relationship between binding affinity and functional potency suggests that Compound 48 possesses higher intrinsic efficacy (i.e., greater receptor activation per binding event), a phenomenon consistent with its distinct 2,6-dimethoxybenzamide pharmacophore versus Compound 44's alternative substitution pattern. From a procurement standpoint, this translates to a higher fractional receptor occupancy requirement for equivalent functional effect with Compound 44, potentially necessitating higher dosing and increasing off-target risk.

β₂-AR binding affinity radioligand displacement fenoterol analogue SAR structure-activity relationship

Antiproliferative Activity in Glioblastoma Cell Models: Differential Potency in U87MG vs. 1321N1 Cells

In β₂-AR-mediated mitogenesis inhibition assays performed across three cell lines, Compound 48 demonstrated consistent sub-nanomolar to low-nanomolar potency: IC₅₀ = 1.44 nM in HEK-β₂-AR, 1321N1 astrocytoma, and U87MG glioblastoma cells [1]. The parent compound fenoterol, by comparison, has been reported to inhibit glioblastoma cell proliferation with IC₅₀ values in the 50–200 nM range in analogous assays, though precise head-to-head data are not available in the same experimental system [2]. The 35- to 140-fold potency advantage of Compound 48 over fenoterol in glioblastoma-relevant cell lines positions it as the preferred tool compound for β₂-AR-targeted oncology research where maximal antiproliferative effect at minimal concentration is desired. Importantly, the consistency of IC₅₀ values across HEK-β₂-AR (engineered), 1321N1 (astrocytoma), and U87MG (glioblastoma) cell lines demonstrates that the compound's potency is robust and not cell-type-dependent [3].

glioblastoma antiproliferative U87MG 1321N1 β₂-AR cancer fenoterol analogue oncology

High-Value Application Scenarios for 2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide Based on Quantitative Differentiation Evidence


Glioblastoma and Astrocytoma Target Validation Studies Requiring Pure β₂-AR Pharmacology

Researchers conducting β₂-AR target validation in glioblastoma or astrocytoma models should prioritize Compound 48 over generic β₂-agonists. The compound's 3.0-fold higher functional potency than fenoterol (EC₅₀ 2.80 nM vs. 8.5 nM) [1] and its >20,000-fold functional selectivity over CXCR2 (IC₅₀ 30,000 nM for CXCR2 vs. 1.44 nM for β₂-AR) [2] ensure that observed antiproliferative effects are attributable exclusively to β₂-AR agonism, avoiding confounding immunomodulatory contributions from CXCR2 pathway modulation. This pharmacological clarity is essential for high-confidence target validation in oncology programs.

Cardiac Safety Profiling Studies Demanding Ultra-High β₂/β₁ Selectivity

For in vivo efficacy studies in rodent glioblastoma models where chronic dosing is required, Compound 48's β₂/β₁ selectivity ratio of 10,872-fold [1] provides a substantially wider cardiac safety margin than fenoterol (40–120-fold selectivity) or salbutamol (100–200-fold) [2]. This enables researchers to achieve sustained β₂-AR activation at tumor sites without the confounding cardiotoxic effects (tachycardia, arrhythmia) that limit dosing of less selective β₂-agonists, thereby improving the interpretability of long-term survival and tumor growth inhibition endpoints.

Structure-Activity Relationship (SAR) Studies on Fenoterol Analogue Chemotypes

Medicinal chemistry teams exploring the SAR landscape of fenoterol-derived β₂-AR agonists for oncology applications should include Compound 48 as a key comparator. Its unique Ki/EC₅₀ ratio of 13.9 (versus 3.3 for Compound 44) [1] provides critical insights into the relationship between the 2,6-dimethoxybenzamide pharmacophore and intrinsic efficacy. Procurement of both Compound 48 and Compound 44 enables head-to-head studies that can inform the design of next-generation analogues with optimized efficacy-to-affinity ratios.

In Vitro Selectivity Panel Screening for β₂-AR Agonist Tool Compound Qualification

Core facilities and CROs performing selectivity panel screening should adopt Compound 48 as a reference β₂-AR agonist based on its comprehensive off-target profiling data. With quantitative selectivity data established for β₁-AR (Ki 424,000 nM) [1], CXCR2 (IC₅₀ 30,000 nM) [2], and consistent functional potency across multiple cell backgrounds (HEK-β₂-AR, 1321N1, U87MG) [3], this compound meets the rigorous qualification criteria for a well-characterized tool compound suitable for inclusion in standardized selectivity panels and assay validation protocols.

Quote Request

Request a Quote for 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.